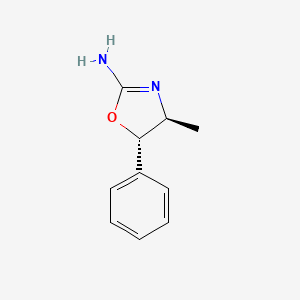
4-Methylaminorex, trans-(+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylaminorex, trans-(+/-)- is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylaminorex, trans-(+/-)- typically involves the reaction of 2-amino alcohols with aldehydes or ketones. One common method is the cyclization of 2-amino-2-methyl-1-phenylpropan-1-ol with formaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of 4-Methylaminorex, trans-(+/-)- can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors are often employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylaminorex, trans-(+/-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemical Properties and Structure
4-Methylaminorex is classified as a stimulant drug from the 2-amino-5-aryloxazoline group. It exists as four stereoisomers: cis-4R,5S, cis-4S,5R, trans-4S,5S, and trans-4R,5R. The trans-(+/-)- isomer specifically has been studied for its unique pharmacological properties and potential therapeutic uses .
Psychostimulant Properties
Research indicates that 4-Methylaminorex exhibits significant psychostimulant effects. It has been shown to increase dopamine release in the brain, leading to enhanced attention and cognitive function. This effect is similar to that of other amphetamines but with distinct differences in potency and duration .
Neurochemical Effects
Studies have documented acute neurochemical changes following administration of 4-Methylaminorex. For instance, a single dose led to a notable reduction in dopamine levels and an increase in metabolites such as dihydroxyphenylacetic acid. These changes suggest that the compound may influence monoaminergic systems significantly .
Potential Therapeutic Uses
While primarily recognized for its stimulant properties, there is ongoing research into the potential therapeutic applications of 4-Methylaminorex. Its ability to modulate neurotransmitter levels could make it a candidate for treating conditions like ADHD or depression, although more research is necessary to establish safety and efficacy .
Pharmacokinetics
The pharmacokinetic profile of 4-Methylaminorex has been characterized through various studies. Key findings include:
- Bioavailability: The bioavailability of the trans-4R,5R isomer was found to be significantly higher (100% intraperitoneally) compared to other isomers (32-57% intraperitoneally) .
- Elimination Half-Life: The elimination half-life varies among stereoisomers; for example, the trans-4R,5R isomer has a longer half-life (118-169 minutes) compared to others (35-42 minutes) .
- Tissue Distribution: Highest concentrations of the compound were observed in the kidneys, followed by the liver and brain .
Acute Treatment Studies
Acute treatment studies have demonstrated significant neurochemical alterations following administration of 4-Methylaminorex. For example, one study reported a dramatic increase in homovanillic acid levels in the neostriatum along with decreased tryptophan hydroxylase activity . Such findings highlight the compound's potent effects on dopamine metabolism.
Long-term Effects on Behavior
In chronic administration studies involving rats, researchers noted an increase in locomotor activity over time, suggesting potential addictive properties similar to other stimulants . Additionally, metabolites were identified that may serve as biomarkers for monitoring drug intake in human consumers .
Mécanisme D'action
The mechanism of action of 4-Methylaminorex, trans-(+/-)- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.
Imidazolidines: Similar in structure but contain an additional nitrogen atom in the ring.
Thiazolidines: These compounds have a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
4-Methylaminorex, trans-(+/-)- is unique due to its specific stereochemistry and the presence of both an imine and a phenyl group
Propriétés
Numéro CAS |
2077-59-0 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |
Clé InChI |
LJQBMYDFWFGESC-APPZFPTMSA-N |
SMILES |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
SMILES isomérique |
C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |
SMILES canonique |
CC1C(OC(=N1)N)C2=CC=CC=C2 |
Key on ui other cas no. |
27780-30-9 |
Synonymes |
4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 4-methylaminorex 4-methylaminorex, (4S,5R)- 4-methylaminorex, (4S,5S)- 4-methylaminorex, (4S-cis)-isomer 4-methylaminorex, (4s-trans)-isomer 4-methylaminorex, cis-(+,-)- 4-methylaminorex, cis-(+-)-isomer 4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer McN 822 McN-822 U4EuH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















